molecular formula C20H18N2O3S B12125905 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No.: B12125905
M. Wt: 366.4 g/mol
InChI Key: JKEJULVECCXSHX-GHRIWEEISA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core modified with a 4-methylbenzylidene group at the 5-position and an N-phenylpropanamide side chain at the 3-position. Its structure (Fig. 1) combines electron-withdrawing (dioxo-thiazolidinone) and electron-donating (4-methylbenzylidene) moieties, which influence its physicochemical and pharmacological properties. Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H18N2O3S/c1-14-7-9-15(10-8-14)13-17-19(24)22(20(25)26-17)12-11-18(23)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13+

InChI Key

JKEJULVECCXSHX-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with N-phenylpropanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, recrystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazolidinones or phenyl derivatives.

Scientific Research Applications

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also interacts with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways like NF-κB and MAPK, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Compound A : 3-(5-(2-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-phenylpropanamide
  • Key Difference : Substitution of 4-methyl with 2-fluoro on the benzylidene group.
  • Impact : The electron-withdrawing fluorine atom increases polarity and may enhance hydrogen bonding. IR data (C-F stretch at 1136 cm⁻¹) and NMR shifts (δ 7.55 ppm for NH) suggest altered electronic environments compared to the parent compound .
Compound B : (5E)-3-Butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • Key Difference: Replacement of the 4-methyl group with a diethylamino substituent and substitution of dioxo with thioxo.
  • Impact: The diethylamino group introduces strong electron-donating effects, increasing basicity.

Heterocyclic Modifications

Compound C : (E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide
  • Key Difference : Replacement of 4-methylbenzylidene with a furan-2-ylmethylene group and substitution of N-phenyl with N-pyridin-2-yl.
  • Predicted pKa (12.96 ± 0.70) suggests higher basicity compared to the parent compound (estimated pKa ~10–12) .

Functional Group Additions

Compound D : 2-[5-(3-Bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide
  • Key Difference : Incorporation of 3-bromo-4-hydroxybenzylidene and substitution of propanamide with acetamide linked to a naphthyl group.
  • The hydroxy group enables hydrogen bonding, which may improve target binding .

Pharmacological and Physicochemical Data

Table 1 : Comparative Analysis of Key Parameters

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Evidence ID
Parent Compound 4-Methylbenzylidene C₂₀H₁₈N₂O₃S 366.44 Under investigation N/A
Compound A 2-Fluorobenzylidene C₁₉H₁₅FN₂O₃S 370.40 HIV-1 RT inhibition
Compound C Furan-2-ylmethylene C₁₆H₁₃N₃O₃S₂ 359.42 Not reported
Compound D 3-Bromo-4-hydroxybenzylidene C₂₀H₁₄BrN₂O₄S 483.33 Not reported

Notes:

  • Synthetic Yields : Compound A was synthesized in moderate yields (~45–50%), while analogs with bulkier substituents (e.g., Compound D) often require multi-step protocols with lower yields (<30%) .
  • Spectroscopic Trends : NMR data for the parent compound’s benzylidene proton (δ ~7.70 ppm) shifts upfield in electron-deficient analogs (e.g., Compound A: δ 7.55 ppm) and downfield in electron-rich derivatives (e.g., Compound B: δ ~7.90 ppm) .

Research Implications

The 4-methylbenzylidene group in the parent compound balances lipophilicity and steric bulk, making it a versatile scaffold for drug discovery. Analogs with halogen or heterocyclic substitutions show enhanced target specificity (e.g., Compound A’s antiviral activity), while modifications like thioxo (Compound B) improve metabolic stability.

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